molecular formula C18H20BrN3O B11974746 N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine

N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11974746
M. Wt: 374.3 g/mol
InChI Key: JZTOUHZXNILKLB-XSFVSMFZSA-N
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Description

N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzylidene moiety attached to a piperazine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of N-(5-bromo-2-methoxybenzyl)-4-phenylpiperazine.

    Substitution: Formation of N-(5-azido-2-methoxybenzylidene)-4-phenyl-1-piperazinamine.

Scientific Research Applications

N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methoxybenzylidene)-4-(dimethylamino)benzohydrazide
  • N-(5-Bromo-2-methoxybenzylidene)-2,4-dihydroxybenzohydrazide
  • N-(5-Bromo-2-methoxybenzylidene)-cyclohexanecarbohydrazide

Uniqueness

N-(5-Bromo-2-methoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the combination of a bromine atom, a methoxy group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

(E)-1-(5-bromo-2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C18H20BrN3O/c1-23-18-8-7-16(19)13-15(18)14-20-22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3/b20-14+

InChI Key

JZTOUHZXNILKLB-XSFVSMFZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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